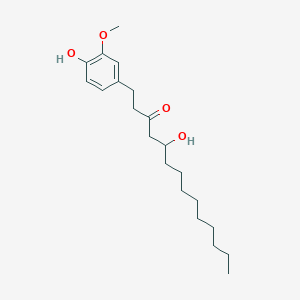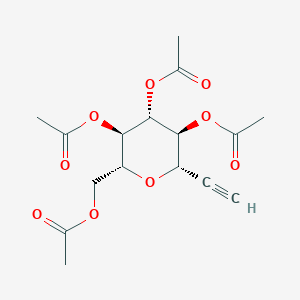![molecular formula C8H16N2 B177964 2,8-二氮杂螺[4.5]癸烷 CAS No. 176-67-0](/img/structure/B177964.png)
2,8-二氮杂螺[4.5]癸烷
描述
2,8-Diazaspiro[4.5]decane is a heterocyclic compound with the molecular formula C8H16N2. It is characterized by a spiro structure, where two rings are connected through a single carbon atom. This compound is notable for its unique three-dimensional structure and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active molecules .
科学研究应用
2,8-Diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound’s unique structure makes it useful in the production of materials with specific properties, such as rigidity and stability
作用机制
Target of Action
The primary target of 2,8-Diazaspiro[4.5]decane is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death . Inhibition of RIPK1 kinase activity has shown therapeutic potential in various human diseases .
Mode of Action
2,8-Diazaspiro[4.5]decane interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway . The compound’s interaction with RIPK1 results in a significant anti-necroptotic effect .
Biochemical Pathways
The primary biochemical pathway affected by 2,8-Diazaspiro[4.5]decane is the necroptosis pathway . By inhibiting RIPK1, the compound prevents the activation of this pathway . The downstream effects of this inhibition include a reduction in inflammatory diseases, as necroptosis has been recognized as an important driver in various inflammatory diseases .
Pharmacokinetics
The pharmacokinetics of 2,8-Diazaspiro[4The compound has been identified as a potent ripk1 inhibitor , suggesting that it has sufficient bioavailability to exert its therapeutic effects.
Result of Action
The molecular and cellular effects of 2,8-Diazaspiro[4.5]decane’s action primarily involve the inhibition of necroptosis . This results in a decrease in inflammation and the potential for therapeutic effects in various human diseases .
生化分析
Biochemical Properties
In biochemical reactions, 2,8-Diazaspiro[4.5]decane interacts with RIPK1, a crucial enzyme in the necroptosis pathway . The compound exhibits prominent inhibitory activity against RIPK1, blocking the activation of the necroptosis pathway .
Cellular Effects
2,8-Diazaspiro[4.5]decane has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting RIPK1, thereby blocking the activation of the necroptosis pathway . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,8-Diazaspiro[4.5]decane involves its binding interactions with RIPK1 . By inhibiting RIPK1, it prevents the activation of the necroptosis pathway, leading to changes in gene expression .
Metabolic Pathways
2,8-Diazaspiro[4.5]decane is involved in the metabolic pathways related to necroptosis, interacting with enzymes such as RIPK1
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[4.5]decane can be achieved through various methods. One common approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the formation of the spiro scaffold .
Industrial Production Methods: Industrial production methods for 2,8-Diazaspiro[4.5]decane are not extensively documented. the synthesis typically involves commercially available reagents and standard organic synthesis techniques, ensuring scalability for industrial applications .
化学反应分析
Types of Reactions: 2,8-Diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
相似化合物的比较
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Comparison: 2,8-Diazaspiro[4.5]decane is unique due to its specific spiro structure and the presence of two nitrogen atoms at positions 2 and 8. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, 2,7-Diazaspiro[4.5]decane has nitrogen atoms at different positions, leading to variations in reactivity and biological activity .
属性
IUPAC Name |
2,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-4-9-5-2-8(1)3-6-10-7-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZZNMWIWHRXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598510 | |
| Record name | 2,8-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-67-0 | |
| Record name | 2,8-Diazaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies exploring 2,8-Diazaspiro[4.5]decane as a scaffold for glycoprotein IIb-IIIa antagonists have revealed crucial structure-activity relationships. [] Researchers systematically investigated various templates, including spiropiperidinyl-gamma-lactams, spiropiperidinylimide, spiropiperidinylureas, and spiropiperidinylhydantoins, all derived from the core 2,8-Diazaspiro[4.5]decane structure. [] Their findings indicated that the strategic placement of acidic and basic pharmacophores within these templates is critical for achieving potent glycoprotein IIb-IIIa inhibitory activity. [] This highlights the importance of precise spatial arrangement of functional groups on the 2,8-Diazaspiro[4.5]decane scaffold for effective interaction with the target protein and subsequent inhibition of platelet aggregation.
A: Research has identified 2,8-Diazaspiro[4.5]decane-based trisubstituted urea derivatives as potent sEH inhibitors. [] Docking studies using human and mouse sEH X-ray crystal structures provided insights into the structural basis for their activity and species selectivity. [] Notably, replacing a trifluoromethyl moiety with a trifluoromethoxy group mitigated steric clashes with the Phe406 residue in mouse sEH, leading to improved inhibitory activity in mouse models. [] These findings underscore the importance of considering subtle structural variations on the 2,8-Diazaspiro[4.5]decane scaffold to optimize inhibitory potency and fine-tune selectivity for different species' sEH enzymes.
A: Researchers have explored the potential of 2,8-Diazaspiro[4.5]decane derivatives as TPH1 inhibitors for treating pulmonary hypertension (PH). [] While the specific binding interactions haven't been detailed in the provided abstracts, these compounds demonstrated potent inhibition of TPH1, the rate-limiting enzyme in peripheral serotonin biosynthesis. [] By inhibiting TPH1, these compounds effectively reduced serum, gut, and lung serotonin levels in two rat models of PH. [] This reduction in serotonin levels was correlated with a decrease in pulmonary arterial pressure and improvements in pulmonary vascular remodeling, suggesting a potential therapeutic role for 2,8-Diazaspiro[4.5]decane-based TPH1 inhibitors in managing PH. []
ANone: The 2,8-Diazaspiro[4.5]decane scaffold offers several advantages in drug discovery:
- Versatility: Its structure allows for the incorporation of diverse substituents, enabling the exploration of a wide range of chemical space and the fine-tuning of pharmacological properties. [, , ]
- Biological Relevance: This scaffold has demonstrated its ability to interact with various therapeutically relevant targets, including muscarinic receptors, glycoprotein IIb-IIIa, sEH, and TPH1. [, , , ]
- Drug-like Properties: Derivatives based on this scaffold have shown promising pharmacological profiles, including oral bioavailability and in vivo efficacy in preclinical models. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)
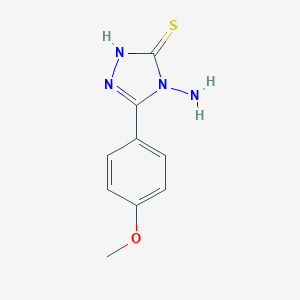
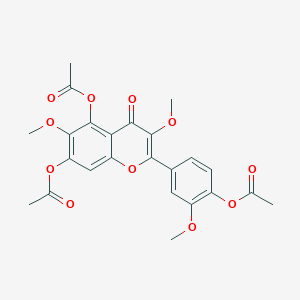
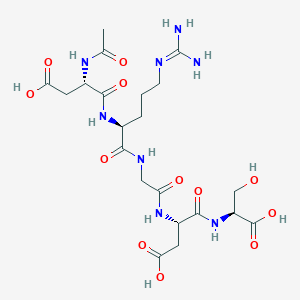
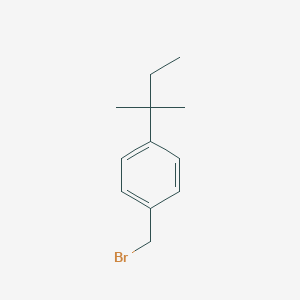
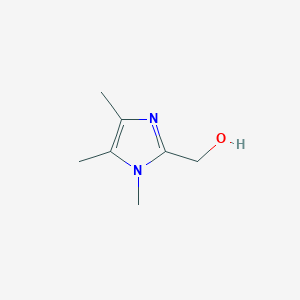
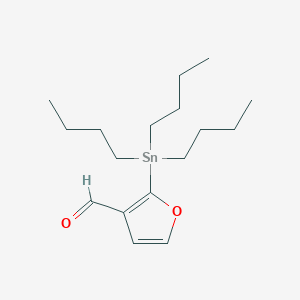
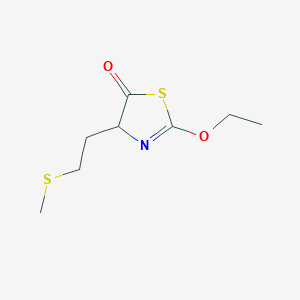
![2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B177902.png)
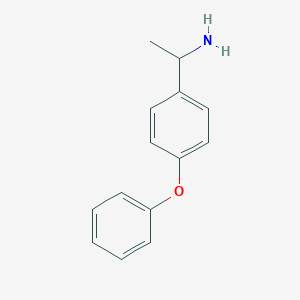
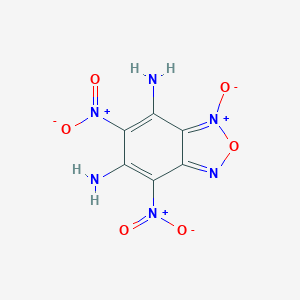
![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)
